2-(3-Methyl-2-pyridyl)-4-phenylthiazole
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Overview
Description
2-(3-Methyl-2-pyridyl)-4-phenylthiazole is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by a pyridyl group substituted at the 2-position and a phenyl group at the 4-position of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2-pyridyl)-4-phenylthiazole typically involves the condensation of 3-methyl-2-pyridinecarboxaldehyde with a suitable thioamide under acidic conditions. One common method includes the use of phosphorus pentasulfide (P2S5) as a sulfurizing agent. The reaction is carried out in a solvent such as toluene or xylene at elevated temperatures (around 110-130°C) to facilitate the formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the reproducibility and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-2-pyridyl)-4-phenylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield thiazolidines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
2-(3-Methyl-2-pyridyl)-4-phenylthiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-2-pyridyl)-4-phenylthiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s thiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Lacks the pyridyl group, making it less versatile in terms of chemical reactivity.
2-(2-Pyridyl)thiazole: Similar structure but without the methyl group, which can affect its steric and electronic properties.
4-Phenylthiazole:
Uniqueness
2-(3-Methyl-2-pyridyl)-4-phenylthiazole is unique due to the presence of both a pyridyl and a phenyl group, which enhances its chemical reactivity and potential for diverse applications. The methyl group on the pyridyl ring also contributes to its distinct steric and electronic properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(3-methylpyridin-2-yl)-4-phenyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c1-11-6-5-9-16-14(11)15-17-13(10-18-15)12-7-3-2-4-8-12/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAHJLLDGODHBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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